N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
N-(1H-Indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound featuring a 1H-indole moiety linked via an acetamide bridge to a 1,3-thiazole ring substituted at position 2 with a 4-methoxyphenyl group (). Key properties include:
- Molecular Formula: C₂₀H₁₇N₃O₂S
- Molecular Weight: 363.44 g/mol
- Structural Features:
- Indole ring at position 4 (N-linked acetamide).
- Thiazole ring with electron-donating 4-methoxy substituent.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-7-5-13(6-8-15)20-22-14(12-26-20)11-19(24)23-18-4-2-3-17-16(18)9-10-21-17/h2-10,12,21H,11H2,1H3,(H,23,24) |
InChI Key |
YRUMGMCZLPAQBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 296.37 g/mol
- Chemical Class : Indole and thiazole derivatives
The biological activity of this compound can be attributed to its interaction with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems, while the thiazole ring contributes to the compound's antimicrobial and anticancer properties.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity against both gram-positive and gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .
2. Anticancer Activity
The compound has shown promising results in various cancer cell lines. Its cytotoxic effects were evaluated using the MTT assay, revealing significant activity against human glioblastoma and melanoma cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| U251 (Glioblastoma) | 10–30 |
| WM793 (Melanoma) | 15–25 |
The presence of both indole and thiazole rings appears crucial for its anticancer properties, with structural modifications enhancing potency .
3. Antiviral Activity
Research indicates that this compound may also exhibit antiviral properties. Studies focusing on its effect on viral replication suggest a potential role in inhibiting RNA polymerase activity, which is critical for viral proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Indole Ring : Essential for neuropharmacological effects.
- Thiazole Ring : Contributes to antimicrobial and anticancer activities.
- Methoxy Group : Enhances lipophilicity and bioavailability.
Modifications at the 4-position of the methoxyphenyl group significantly influence the compound's efficacy against various biological targets .
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential use in treating biofilm-associated infections .
Case Study 2: Anticancer Potential
Another study evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in U251 cells through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s sulfur atom and indole’s NH group serve as nucleophilic sites. Key reactions include:
-
Acylation at the indole nitrogen : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine, 0–5°C) to form N-acylated derivatives.
-
Alkylation of the thiazole sulfur : Treatment with alkyl halides (e.g., methyl iodide) in DMF yields S-alkylated thiazolium salts, enhancing water solubility.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Indole N-acylation | Acetyl chloride, pyridine, 0°C | N-acetylated derivative | 72–85 |
| Thiazole S-alkylation | Methyl iodide, DMF, RT | S-methylthiazolium iodide | 63 |
Electrophilic Aromatic Substitution
The electron-rich indole and methoxyphenyl rings undergo electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the indole C5 position.
-
Sulfonation : Oleum (20% SO₃) selectively sulfonates the para position of the methoxyphenyl group.
Table 2: Electrophilic Substitution Outcomes
| Reaction | Reagent | Position Modified | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Indole C5 | 5-nitro-indole derivative |
| Sulfonation | Oleum, 50°C | Methoxyphenyl para | Sulfonated arylacetamide |
Oxidation and Reduction
-
Indole oxidation : KMnO₄ in acidic conditions oxidizes the indole ring to oxindole derivatives .
-
Thiazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s C=N bond, yielding a thiazolidine analog.
Key Data :
-
Oxidation with KMnO₄ achieves 88% conversion to oxindole at 60°C .
-
Hydrogenation under 50 psi H₂ produces thiazolidine in 94% yield.
Hydrolysis and Condensation
-
Acetamide hydrolysis : Heating with 6M HCl cleaves the acetamide group, generating 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid.
-
Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine-linked conjugates.
Cycloaddition and Cross-Coupling
-
Thiazole participation in Diels-Alder : Acts as a dienophile with cyclopentadiene to form bicyclic adducts.
-
Suzuki coupling : The 4-methoxyphenyl group undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄.
Biological Interactions
While not traditional reactions, biochemical interactions include:
-
Enzyme inhibition : Binds to tubulin polymerization sites, mimicking combretastatin A-4 derivatives .
-
Receptor antagonism : Blocks serotonin receptors (5-HT₂A) due to structural similarity to psilocin analogs .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Structural Analogues
Stability Under Environmental Conditions
-
Photodegradation : UV light (254 nm) decomposes the thiazole ring, forming sulfonic acid derivatives.
-
Thermal stability : Stable up to 200°C; decomposes via acetamide cleavage above 220°C.
Comparison with Similar Compounds
Comparison with Structural Analogues
Indole-Based Acetamide Derivatives
Several indole-acetamide derivatives have been synthesized and evaluated for anticancer activity ():
Key Observations :
Thiazole-Acetamide Analogues
Thiazole-acetamides with varying aryl substitutions demonstrate diverse pharmacological profiles:
(Piperazine-Linked Thiazoles):
| Compound ID | Aryl Substituent (Thiazole) | Piperazine Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| 13 | 4-(p-Tolyl) | 4-Methoxyphenyl | 422.54 |
| 18 | 4-Methoxyphenyl | 4-Methoxyphenyl | 438.54 |
| Target | 4-Methoxyphenyl | None (direct acetamide) | 363.44 |
Key Differences :
- Piperazine derivatives (e.g., 13, 18) exhibit higher molecular weights (>400 g/mol), which may affect ADME properties.
(Triazole-Benzodiazole Hybrids):
- Compound 9e: Features a triazole-benzodiazole core with a 4-methoxyphenyl-thiazole group. Structural complexity may reduce synthetic yield (6–17% in ) compared to the target’s simpler scaffold.
Pharmacological Activity Comparisons
Anticancer Activity:
- : Compounds 10j–10m showed moderate activity against HCT-1, MCF-7, and PC-3 cancer lines.
- : Compound 3.1.3 (benzothiazole-chlorophenyl hybrid) exhibited potent antitumor activity, highlighting the importance of thiazole-electron-deficient aryl groups .
- Target Compound : The 4-methoxyphenyl group may balance electron density, optimizing interactions with hydrophobic pockets in enzyme targets (e.g., Bcl-2/Mcl-1 in ).
Anti-Inflammatory Potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
